molecular formula C17H19N5 B4737785 6-(4-benzyl-1-piperidinyl)[1,2,4]triazolo[4,3-b]pyridazine

6-(4-benzyl-1-piperidinyl)[1,2,4]triazolo[4,3-b]pyridazine

Cat. No. B4737785
M. Wt: 293.4 g/mol
InChI Key: FGXQNMPHNUYOMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(4-benzyl-1-piperidinyl)[1,2,4]triazolo[4,3-b]pyridazine is a chemical compound that has been the subject of extensive scientific research due to its potential applications in medicine and pharmacology. This compound is a heterocyclic organic molecule that contains a triazole and pyridazine ring system, which gives it unique properties that make it suitable for use in a variety of different applications.

Mechanism of Action

The mechanism of action of 6-(4-benzyl-1-piperidinyl)[1,2,4]triazolo[4,3-b]pyridazine is complex and not yet fully understood. However, it is believed that this compound works by interacting with specific proteins and enzymes in the body, which can lead to a variety of different biological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are varied and depend on the specific application and dosage of the compound. Some of the potential effects of this compound include changes in cell signaling pathways, alterations in gene expression, and changes in cellular metabolism.

Advantages and Limitations for Lab Experiments

There are several advantages and limitations associated with the use of 6-(4-benzyl-1-piperidinyl)[1,2,4]triazolo[4,3-b]pyridazine in laboratory experiments. Some of the advantages include its unique properties, which make it suitable for use in a variety of different applications. However, some of the limitations include the complexity of the synthesis process and the potential for toxicity at high doses.

Future Directions

There are many future directions that could be pursued in the study of 6-(4-benzyl-1-piperidinyl)[1,2,4]triazolo[4,3-b]pyridazine. Some potential areas of research include the development of new synthetic methods for the compound, the exploration of its potential use in new medical applications, and the investigation of its potential as a diagnostic tool in medical imaging. Additionally, further research could be conducted to better understand the mechanism of action of this compound and its potential effects on the body.

Scientific Research Applications

The scientific research application of 6-(4-benzyl-1-piperidinyl)[1,2,4]triazolo[4,3-b]pyridazine is extensive. This compound has been studied for its potential use in the treatment of a variety of different medical conditions, including cancer, diabetes, and cardiovascular disease. In addition, it has also been studied for its potential use as a diagnostic tool in medical imaging and other applications.

properties

IUPAC Name

6-(4-benzylpiperidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5/c1-2-4-14(5-3-1)12-15-8-10-21(11-9-15)17-7-6-16-19-18-13-22(16)20-17/h1-7,13,15H,8-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGXQNMPHNUYOMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C3=NN4C=NN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-(4-benzyl-1-piperidinyl)[1,2,4]triazolo[4,3-b]pyridazine
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6-(4-benzyl-1-piperidinyl)[1,2,4]triazolo[4,3-b]pyridazine
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6-(4-benzyl-1-piperidinyl)[1,2,4]triazolo[4,3-b]pyridazine
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6-(4-benzyl-1-piperidinyl)[1,2,4]triazolo[4,3-b]pyridazine
Reactant of Route 5
6-(4-benzyl-1-piperidinyl)[1,2,4]triazolo[4,3-b]pyridazine

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